molecular formula C17H25N3O4S B4489162 4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE

4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE

Cat. No.: B4489162
M. Wt: 367.5 g/mol
InChI Key: DGPGXANHTSTBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a benzoic acid derivative, and a sulfonyl group attached to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(chloromethyl)benzoic acid with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)methylbenzoic acid . This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group . Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction with a suitable morpholine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methylpiperazine moiety can enhance the compound’s binding affinity to biological targets, thereby increasing its efficacy. The morpholine ring contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: An intermediate used in the synthesis of various pharmaceuticals.

    4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: Another intermediate with applications in organic synthesis.

    4-(4-Methylpiperazin-1-yl)sulfonylaniline: A compound with similar functional groups and potential biological activities.

Uniqueness

4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-18-6-8-20(9-7-18)25(22,23)14-15-2-4-16(5-3-15)17(21)19-10-12-24-13-11-19/h2-5H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPGXANHTSTBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)MORPHOLINE

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